Product packaging for C4 Ceramide-1-phosphate(Cat. No.:)

C4 Ceramide-1-phosphate

Cat. No.: B13863109
M. Wt: 449.6 g/mol
InChI Key: BVVVVEVXBZVIFX-CQLAPORSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C4 Ceramide-1-phosphate (C4 C1P) is a synthetic, short-chain analog of the bioactive sphingolipid Ceramide-1-phosphate. Bioactive sphingolipids are essential signaling molecules that regulate vital cellular functions such as cell proliferation, apoptosis, and migration . Naturally occurring C1P is produced by the phosphorylation of ceramide by ceramide kinase (CerK) and is known to exert effects that often oppose those of ceramide, particularly by promoting cell survival and growth . A key and well-characterized mechanism of C1P is its role as a potent mediator of inflammatory responses. C1P directly stimulates cytosolic phospholipase A2 alpha (cPLA2α), an enzyme that releases arachidonic acid from membrane phospholipids, leading to the production of pro-inflammatory eicosanoids . Structure-activity relationship studies suggest that the amide group, the 3-hydroxy group on the sphingosine backbone, and the phosphomonoester headgroup of C1P are critical for its interaction with and activation of cPLA2α . Beyond inflammation, C1P is a recognized regulator of cell migration, an action relevant to cancer dissemination, immune cell recruitment, and other physiological processes . The intracellular transport of C1P between cellular membranes is facilitated by a specific ceramide-1-phosphate transfer protein (CPTP), which fine-tunes its signaling functions . The C4 variant, with its shorter N-acyl chain, is a valuable research tool for probing these biological pathways. Its modified structure likely enhances cell permeability compared to long-chain natural C1P, making it highly useful for in vitro studies aimed at elucidating the specific roles of C1P in cell signaling, inflammation research, and cancer biology. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H44NO6P B13863109 C4 Ceramide-1-phosphate

Properties

Molecular Formula

C22H44NO6P

Molecular Weight

449.6 g/mol

IUPAC Name

[(E,2S,3R)-2-(butanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate

InChI

InChI=1S/C22H44NO6P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)20(19-29-30(26,27)28)23-22(25)17-4-2/h16,18,20-21,24H,3-15,17,19H2,1-2H3,(H,23,25)(H2,26,27,28)/b18-16+/t20-,21+/m0/s1

InChI Key

BVVVVEVXBZVIFX-CQLAPORSSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCC)O

Origin of Product

United States

Biosynthesis and Enzymatic Regulation of Ceramide 1 Phosphate

Ceramide-1-Phosphate Synthesis Pathways

Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid involved in a multitude of cellular processes. nih.gov The primary and most established pathway for C1P synthesis in mammalian cells is through the direct phosphorylation of ceramide. nih.govbiologists.com This reaction is catalyzed by the enzyme Ceramide Kinase (CerK). nih.govbiologists.com While this is the principal mechanism, the presence of a minor pool of C1P in organisms lacking CerK suggests the potential existence of alternative, yet-to-be-identified, biosynthetic routes. researchgate.net

The generation of the precursor, ceramide, can occur through several pathways. The de novo synthesis pathway initiates in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. researchgate.net Alternatively, ceramide can be produced through the breakdown of sphingomyelin (B164518) by sphingomyelinases. biologists.comresearchgate.net Once synthesized, ceramide can be transported to the Golgi apparatus, a key site for C1P production. nih.gov

Localization of CerK and C1P Synthesis (e.g., Trans-Golgi Network, Cytosol)

The synthesis of C1P is spatially organized within the cell, with Ceramide Kinase being found in multiple subcellular locations. nih.govresearchgate.net A primary site of CerK localization and C1P generation is the trans-Golgi network (TGN). researchgate.netasbmb.orgasm.org Ceramide is transported to the TGN, where CerK catalyzes its phosphorylation. nih.govasm.org CerK has also been identified in the cytosol, plasma membrane, endosomes, and the nucleus. researchgate.netasbmb.orgresearchgate.net The localization of CerK can be dynamic; it has been described as a cytosolic enzyme that can translocate to membranes when activated. frontiersin.orgresearchgate.net This translocation can be facilitated by its N-terminal pleckstrin homology (PH) domain, which is important for its targeting to the Golgi. researchgate.netresearchgate.net In neutrophils, CerK is found predominantly in the plasma membrane. nih.gov The specific subcellular location of C1P synthesis is crucial for its subsequent signaling functions, as it places the lipid in proximity to its downstream effector proteins. researchgate.netasbmb.org

Ceramide-1-Phosphate Degradation Pathways

The intracellular levels of C1P are carefully controlled not only by its synthesis but also by its degradation. The primary route for C1P breakdown is dephosphorylation, which converts C1P back into ceramide. mdpi.comencyclopedia.pub This reaction is carried out by specific phosphatases.

Ceramide-1-Phosphate Phosphatases (C1PP)

C1P phosphatases are enzymes that catalyze the hydrolysis of the phosphate (B84403) group from C1P, yielding ceramide. amegroups.orgencyclopedia.pub The existence of these enzymes, along with CERK, establishes that ceramide and C1P are interconvertible within the cell. researchgate.netnih.gov

Specific C1P phosphatase activity has been identified in various tissues and cellular fractions. Notably, it is enriched in brain synaptosomes and liver plasma membrane fractions. nih.govnih.gov This localization suggests a role for C1P metabolism at sites of active signaling and membrane trafficking. While a specific gene for a dedicated C1PP has been elusive, the activity is well-documented. researchgate.net

The degradation of C1P is not exclusively performed by a single dedicated enzyme but is also a function of a broader family of enzymes known as Lipid Phosphate Phosphatases (LPPs). mdpi.comnih.gov LPPs are integral membrane proteins that exhibit broad substrate specificity, hydrolyzing a variety of lipid phosphates, including phosphatidic acid (PA), lysophosphatidic acid (LPA), sphingosine-1-phosphate (S1P), and C1P. embopress.orgnih.govmdpi.com

There are at least three main mammalian LPP isoforms (LPP1, LPP2, and LPP3). nih.govmdpi.com They are generally located on the plasma membrane and the membranes of intracellular organelles like the endoplasmic reticulum, with their catalytic sites facing the extracellular space or the lumen of the organelle. mdpi.complos.org Research indicates that the originally identified C1P phosphatase activity in brain and liver membranes appeared to be distinct from the phosphatidic acid phosphohydrolase (also known as PAP). nih.govnih.gov However, it is now clear that LPPs contribute significantly to the dephosphorylation of C1P. mdpi.comnih.gov Despite their broad specificity in vitro, LPP isoforms can have distinct, non-redundant functions in vivo, which may be due to differences in localization, substrate preference in a specific cellular context, or other regulatory factors. nih.gov

Table 1: Key Enzymes in C1P Degradation This table is interactive. You can sort and filter the data.

Enzyme Family Specific Enzyme(s) Primary Substrate(s) Cellular Localization Key Characteristics
C1P Phosphatases (C1PP) Specific activity identified, but a unique gene is not fully characterized. Ceramide-1-Phosphate (C1P) Enriched in brain synaptosomes and liver plasma membranes. nih.govnih.gov Appears distinct from phosphatidic acid phosphohydrolase. nih.govnih.gov

| Lipid Phosphate Phosphatases (LPPs) | LPP1, LPP2, LPP3 | C1P, LPA, S1P, PA mdpi.com | Plasma membrane, Endoplasmic Reticulum, Golgi. mdpi.com | Broad substrate specificity; integral membrane proteins. embopress.orgnih.gov |

Potential for C1P Deacylation or Lyase Activity in Mammalian Cells (Absence of identified enzymes)

Alternative theoretical pathways for C1P degradation could include deacylation to form sphingosine-1-phosphate (S1P) or cleavage by a lyase. nih.gov A deacylase would remove the fatty acid chain from C1P, while a lyase catalyzes the cleavage of bonds by means other than hydrolysis or oxidation. ebi.ac.uk However, to date, no specific C1P deacylase or lyase has been identified in mammalian cells. researchgate.netnih.gov This suggests that in mammals, the primary, if not sole, pathway for C1P degradation is through the action of phosphatases that convert it back to ceramide. researchgate.net

Regulation of C1P Homeostasis: The Ceramide/Ceramide-1-Phosphate Rheostat

The interconversion of ceramide and C1P by CERK and C1PP/LPPs forms the basis of a critical cellular regulatory mechanism known as the "sphingolipid rheostat". researchgate.netnih.gov This concept posits that the relative balance between the levels of pro-apoptotic ceramide and pro-survival C1P can determine a cell's fate in response to stress or other stimuli. researchgate.netmdpi.compnas.org

Ceramide is a well-established second messenger that often mediates anti-proliferative and pro-apoptotic signals. biologists.comresearchgate.netlibretexts.org Increased ceramide levels are associated with cell cycle arrest and cell death in response to stressors like chemotherapy, UV radiation, or inflammatory cytokines. biologists.comresearchgate.net

Ceramide-1-Phosphate (C1P) , in contrast, generally promotes opposing cellular functions. It has been shown to be mitogenic, stimulating DNA synthesis and cell division. researchgate.netresearchgate.net Furthermore, C1P is a potent survival factor, protecting cells from apoptosis induced by various stimuli. researchgate.netnih.govmdpi.com

Table 2: The Ceramide/C1P Rheostat This table is interactive. You can sort and filter the data.

Bioactive Lipid Key Enzyme(s) Primary Cellular Role Effect on Cell Fate
Ceramide Ceramide Synthase, Sphingomyelinase, C1PP nih.govamegroups.orgencyclopedia.pub Second messenger Pro-apoptotic, Anti-proliferative researchgate.netnih.gov

| Ceramide-1-Phosphate (C1P) | Ceramide Kinase (CERK) researchgate.netamegroups.org | Second messenger | Pro-survival, Proliferative researchgate.netmdpi.com |

Therefore, the coordinated activity of CERK and the phosphatases that degrade C1P is crucial for maintaining cellular and tissue homeostasis. researchgate.net A shift in this balance towards ceramide accumulation can trigger cell death pathways, whereas a shift towards C1P accumulation promotes cell growth and survival. researchgate.netnih.gov This rheostat is a key control point in sphingolipid signaling, influencing a wide range of physiological and pathological processes, including inflammation and cancer. nih.govmdpi.com

Cellular Localization, Trafficking, and Intermembrane Transport of Ceramide 1 Phosphate

Intracellular Distribution of Ceramide-1-Phosphate

The subcellular distribution of Ceramide-1-Phosphate is not uniform; instead, it is concentrated in specific organelles, which are central to its synthesis and signaling functions.

Golgi Network Localization and Synthesis Site

The primary site of Ceramide-1-Phosphate (C1P) synthesis in mammalian cells is the Golgi apparatus. nih.gov The enzyme responsible for the phosphorylation of ceramide to form C1P, ceramide kinase (CerK), is localized to the trans-Golgi network. researchgate.net Ceramide, the precursor to C1P, is synthesized in the endoplasmic reticulum and then transported to the Golgi. nih.govplos.org This transport can be mediated by the ceramide transport protein (CERT). nih.govnih.gov Within the trans-Golgi network, CerK catalyzes the conversion of ceramide to C1P, establishing this organelle as the main hub for C1P production. researchgate.net The localization of CerK to the Golgi complex has been observed in various cell types, including human umbilical vein endothelial cells (HUVECs), COS-1, and A549 cells. nih.gov Once synthesized in the Golgi, C1P can then be distributed to other cellular compartments. plos.orgnih.gov

Presence in Plasma Membrane, Endosomes, and Nuclei

Following its synthesis in the Golgi, C1P is transported to other cellular membranes, including the plasma membrane, endosomes, and the nucleus, where it carries out its signaling functions. researchgate.netplos.org The protein responsible for this transport, the Ceramide-1-Phosphate Transfer Protein (CPTP), is found associated with the plasma membrane, Golgi, and nucleus. plos.org Experimental evidence from studies involving the silencing of CPTP demonstrates a significant increase in C1P levels within the trans-Golgi network, endosomal, and nuclear fractions, while C1P levels in the plasma membrane decrease. researchgate.net This highlights the critical role of CPTP in distributing C1P from its synthesis site to these key organelles. researchgate.net Nuclear CerK has also been identified, suggesting that C1P can be generated directly within the nucleus. nih.govplos.org

Mechanisms of Intermembrane Ceramide-1-Phosphate Transport

The movement of the lipid-soluble C1P molecule between different organelle membranes is not a passive process. It is facilitated by a specific transfer protein that ensures efficient and targeted delivery.

Molecular Mechanisms and Signaling Pathways Mediated by Ceramide 1 Phosphate

Direct Protein Interactions and Targets of Ceramide-1-Phosphate

C4 Ceramide-1-phosphate exerts its biological effects in part by directly binding to and modulating the activity of key intracellular proteins. These interactions are crucial for initiating downstream signaling events.

Cytosolic Phospholipase A2 (cPLA2) Activation and Translocation

A primary and well-established target of C1P is the cytosolic phospholipase A2α (cPLA2α), a key enzyme in the production of arachidonic acid and subsequent inflammatory mediators called eicosanoids. biologists.comresearchgate.net C1P directly binds to the C2 domain of cPLA2α, an interaction that is crucial for the enzyme's activation and translocation from the cytosol to intracellular membranes, such as the perinuclear region and the Golgi apparatus. biologists.comasbmb.org This binding event enhances the enzyme's catalytic activity, leading to the release of arachidonic acid from membrane phospholipids (B1166683). researchgate.net

Research has shown that this interaction is specific and potent. The binding of C1P to cPLA2α increases the enzyme's maximal velocity (Vmax) and decreases its dissociation constant, signifying a higher affinity and more efficient catalysis. oup.com This direct activation of cPLA2α by C1P is a critical step in inflammatory processes and wound healing. oup.com

Table 1: Research Findings on this compound and cPLA2α Interaction

Research Finding Significance Reference(s)
C1P directly binds to the C2 domain of cPLA2α. This interaction is the initial step for cPLA2α activation by C1P. biologists.comoup.com
C1P induces the translocation of cPLA2α to intracellular membranes. This relocalization is necessary for the enzyme to access its phospholipid substrates. asbmb.org
C1P increases the catalytic activity of cPLA2α. This leads to enhanced release of arachidonic acid, a precursor for inflammatory mediators. researchgate.net
The interaction is crucial for eicosanoid production. Highlights the role of C1P in inflammation. researchgate.net

Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) Inhibition

In contrast to its parent molecule, ceramide, which activates protein phosphatases, C1P acts as a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). biologists.com These serine/threonine phosphatases are involved in a wide range of cellular processes, and their inhibition by C1P has significant downstream consequences.

The inhibition of PP1 and PP2A by C1P is a key mechanism through which it promotes cell survival and proliferation. biologists.com By inhibiting these phosphatases, C1P can lead to the sustained phosphorylation and activation of pro-survival and pro-proliferative signaling pathways, such as the MEK/ERK pathway. mdpi.com

Table 2: this compound's Interaction with Protein Phosphatases

Target Protein Effect of C1P Interaction Downstream Consequence Reference(s)
Protein Phosphatase 1 (PP1) Inhibition Sustained phosphorylation of target proteins, contributing to cell proliferation. biologists.com
Protein Phosphatase 2A (PP2A) Inhibition Activation of pro-survival pathways like MEK/ERK. biologists.commdpi.com

Putative G protein-coupled Receptors (GPCRs) for Extracellular C1P Signaling

While many of the effects of C1P are mediated intracellularly, there is growing evidence for extracellular signaling actions mediated by putative G protein-coupled receptors (GPCRs). mdpi.comnih.gov Exogenously applied C1P has been shown to stimulate cell migration, an effect that is sensitive to pertussis toxin, suggesting the involvement of a Gi protein-coupled receptor. nih.gov

Although a specific receptor for C1P has not yet been definitively identified and cloned, its existence is strongly suggested by functional studies. mdpi.comnih.gov The activation of this putative receptor by extracellular C1P is believed to initiate signaling cascades that are distinct from its intracellular actions, contributing to processes like macrophage migration and cancer cell invasion. nih.govmdpi.com

Interaction with Other Signaling Proteins

Beyond cPLA2 and protein phosphatases, C1P interacts with other proteins to regulate its own transport and availability. A key protein in this context is the ceramide-1-phosphate transfer protein (CPTP) . nih.govuniprot.orgmaayanlab.cloud CPTP, also known as glycolipid transfer protein domain-containing 1 (GLTPD1), specifically binds and transports C1P from its site of synthesis in the Golgi apparatus to other cellular membranes, including the plasma membrane. asbmb.orgnih.govplos.org

This transport is crucial for regulating the spatial distribution of C1P within the cell, thereby controlling its access to different effector proteins and modulating its signaling output. maayanlab.cloud By controlling C1P levels at various subcellular locations, CPTP plays a significant role in processes such as inflammation and autophagy. plos.org

Downstream Signaling Cascade Modulation

The direct interactions of this compound with its target proteins trigger the modulation of several key downstream signaling cascades, profoundly influencing cellular fate.

Mitogen-Activated Protein Kinase Kinase (MEK)/Extracellularly Regulated Kinases (ERK1-2) Pathway Activation

A significant downstream consequence of C1P signaling is the activation of the Mitogen-Activated Protein Kinase Kinase (MEK)/Extracellularly Regulated Kinases (ERK1-2) pathway. mdpi.commdpi.com This pathway is a central regulator of cell proliferation, differentiation, and survival.

The activation of the MEK/ERK pathway by C1P can occur through at least two mechanisms. Firstly, the inhibition of PP2A by intracellular C1P can lead to increased and sustained phosphorylation of MEK and ERK. mdpi.com Secondly, extracellular C1P, acting through its putative GPCR, can trigger a signaling cascade that results in the phosphorylation and activation of MEK and ERK1-2. nih.gov This activation has been shown to be essential for C1P-induced cell migration and proliferation in various cell types, including cancer cells. nih.govmdpi.com Downstream of MEK/ERK activation, C1P can also stimulate the mammalian target of rapamycin (B549165) (mTOR) pathway, further promoting cell growth. mdpi.com

Phosphatidylinositol 3-Kinase (PI3-K)/Akt (Protein Kinase B, PKB) Pathway Activation

The Phosphatidylinositol 3-Kinase (PI3-K)/Akt signaling cascade is a fundamental pathway that governs critical cellular processes, including cell survival, proliferation, growth, and metabolism. This compound (C4-C1P), a cell-permeable analog of endogenous Ceramide-1-Phosphate (C1P), has been identified as a potent activator of this pro-survival pathway.

Research findings demonstrate that treatment of various cell types, including macrophages and fibroblasts, with C4-C1P leads to the rapid and robust phosphorylation of Akt at key regulatory sites, such as Serine-473 and Threonine-308, which is indicative of its activation [1, 7]. The activation of Akt by C4-C1P is dependent on upstream PI3-K activity, as the effects are abrogated by chemical inhibitors of PI3-K like wortmannin (B1684655) and LY294002 [7, 8].

Once activated, Akt mediates the pro-survival effects of C4-C1P by phosphorylating and inactivating downstream pro-apoptotic targets. This mechanism is crucial for the observed anti-apoptotic function of C4-C1P, allowing it to protect cells from death induced by various stimuli, including serum starvation and treatment with pro-apoptotic agents like its precursor, ceramide [8, 19]. The activation of the PI3-K/Akt axis represents a primary mechanism through which C4-C1P exerts its mitogenic and cytoprotective functions.

Table 1. Summary of this compound Effects on the PI3-K/Akt Pathway
Key Component ↕Effect of C4-C1P ↕Mechanism of Action ↕Cellular Outcome ↕
PI3-KActivation (Upstream)C4-C1P signaling requires PI3-K activity to proceed to Akt.Initiation of pro-survival signaling.
Akt (PKB)ActivationInduces phosphorylation at Ser-473 and Thr-308.Promotion of cell survival and proliferation; inhibition of apoptosis.
Downstream Apoptotic Proteins (e.g., Bad)InactivationPhosphorylated by activated Akt, preventing their pro-apoptotic function.Enhanced cell survival.

c-Jun N-terminal Kinase (JNK) Pathway Modulation

The c-Jun N-terminal Kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling network. It is primarily activated by cellular stress, such as inflammatory cytokines and oxidative stress, and is strongly associated with the induction of apoptosis.

In direct contrast to its precursor ceramide, which is a known activator of the JNK pathway, C4-C1P functions as a modulator or inhibitor of JNK activation [1, 6]. Studies have shown that C4-C1P can prevent the phosphorylation and subsequent activation of JNK that is typically induced by cellular stressors. This inhibitory action on the JNK pathway is a key component of C4-C1P's anti-apoptotic profile. By suppressing this pro-death signaling cascade, C4-C1P helps to shift the cellular balance away from apoptosis and towards survival, directly opposing the biological effects of ceramide [2, 6].

Mammalian Target of Rapamycin (mTOR) Pathway

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism by integrating signals from nutrients, growth factors, and cellular energy status. The mTOR pathway is often positioned downstream of the PI3-K/Akt axis.

Research indicates that C4-C1P can stimulate the mTOR signaling pathway . This activation is consistent with its role as a mitogenic agent. The stimulation of mTOR by C4-C1P is likely mediated, at least in part, through its activation of the upstream PI3-K/Akt pathway, as Akt is a well-established positive regulator of the mTORC1 complex. By activating mTOR, C4-C1P promotes processes essential for cell growth, such as protein synthesis and lipid biosynthesis, further contributing to its proliferative effects.

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Activation

Nuclear Factor-κB (NF-κB) is a protein complex that functions as a transcription factor, playing a pivotal role in regulating immune and inflammatory responses, as well as cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκB.

C4-C1P has been identified as a potent activator of the NF-κB pathway [1, 3]. Treatment of cells, particularly macrophages, with C4-C1P induces the phosphorylation and subsequent proteolytic degradation of the inhibitory subunit IκBα. This event unmasks the nuclear localization signal on the NF-κB complex, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of target genes, including those encoding pro-inflammatory cytokines (e.g., TNF-α) and anti-apoptotic proteins [3, 7]. This activation contributes to both the pro-inflammatory and pro-survival functions attributed to C1P.

Protein Kinase C-α (PKC-α) Modulation

Protein Kinase C-α (PKC-α) is a member of the protein kinase C family of enzymes that are involved in controlling a wide range of cellular functions by phosphorylating other proteins. The specific role of PKC-α can be context-dependent, influencing processes such as cell proliferation, differentiation, and apoptosis.

Glycogen Synthase Kinase-3β (GSK-3β) Regulation

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a key role in numerous cellular processes. Its activity is regulated through inhibitory phosphorylation, often by upstream kinases like Akt. GSK-3β is generally considered a pro-apoptotic and anti-proliferative kinase.

C4-C1P treatment leads to the regulation and inhibition of GSK-3β activity . This effect is a direct consequence of C4-C1P's ability to activate the PI3-K/Akt pathway. Activated Akt directly phosphorylates GSK-3β at the inhibitory Serine-9 residue, thereby inactivating it. The inhibition of GSK-3β by the C4-C1P-Akt axis is a critical step in promoting cell survival and proliferation, as it prevents GSK-3β from phosphorylating and degrading pro-survival proteins such as β-catenin and Mcl-1.

Table 2. Overview of this compound Action on Key Signaling Pathways
Signaling Pathway ↕Effect of C4-C1P ↕Primary Cellular Consequence ↕
PI3-K/AktActivationPromotes cell survival and proliferation
JNKInhibition/ModulationInhibits apoptosis
mTORActivationPromotes cell growth and protein synthesis
NF-κBActivationPromotes inflammation and cell survival
PKC-αInhibitionModulation of specific PKC-α-dependent signals
GSK-3βInhibition (via Akt)Promotes cell survival and proliferation

Interplay with Other Bioactive Sphingolipids in Signaling Rheostat (e.g., Ceramide, Sphingosine-1-Phosphate)

The biological functions of C4-C1P cannot be fully understood in isolation. Its effects are deeply intertwined with those of other bioactive sphingolipids, most notably Ceramide and Sphingosine-1-Phosphate (S1P), in a concept known as the "sphingolipid rheostat." This model posits that the relative balance between pro-apoptotic and pro-survival sphingolipids dictates cell fate.

Ceramide: Generally functions as a tumor-suppressive and pro-apoptotic lipid. It promotes cell cycle arrest, senescence, and apoptosis, often through the activation of stress pathways like JNK and the inhibition of survival pathways like PI3-K/Akt [6, 8].

Ceramide-1-Phosphate (C1P): As demonstrated by studies using C4-C1P, C1P acts in direct opposition to ceramide. It is a pro-survival, pro-proliferative, and anti-apoptotic molecule. It achieves this by activating pathways like PI3-K/Akt and NF-κB while inhibiting JNK [1, 7, 8]. The enzymatic conversion of ceramide to C1P by Ceramide Kinase (CERK) is a critical regulatory node that shifts the balance from a death signal to a survival signal [11, 12].

Sphingosine-1-Phosphate (S1P): Similar to C1P, S1P is a potent pro-survival and pro-proliferative signaling lipid. It also opposes the actions of ceramide and often works synergistically with C1P to promote cell survival, proliferation, and migration [5, 13].

The rheostat is therefore determined by the intracellular ratio of (C1P + S1P) to Ceramide. A high ratio favors survival, proliferation, and inflammation, whereas a low ratio pushes the cell towards apoptosis and growth arrest. C4-C1P, by mimicking endogenous C1P, experimentally shifts this rheostat towards survival, effectively antagonizing the cellular programs initiated by ceramide [6, 16]. This dynamic interplay underscores the importance of the metabolic pathways that interconvert these lipids in regulating fundamental cellular decisions.

Table 3. Comparative Roles of Bioactive Sphingolipids in the Cellular Rheostat
Cellular Process ↕Ceramide ↕Ceramide-1-Phosphate (C1P) ↕Sphingosine-1-Phosphate (S1P) ↕
ApoptosisPromotesInhibitsInhibits
ProliferationInhibitsPromotesPromotes
PI3-K/Akt PathwayInhibitsActivatesActivates
JNK PathwayActivatesInhibitsModulates/Inhibits
Cell Fate SignalPro-Death / Pro-SenescencePro-Survival / Pro-GrowthPro-Survival / Pro-Growth

Biological and Physiological Functions of Ceramide 1 Phosphate at the Cellular Level

Regulation of Cell Fate and Proliferation

C1P plays a pivotal role in determining cell fate by promoting proliferation and ensuring survival through various mechanisms. Its ability to counteract the pro-apoptotic signals of ceramide places it as a key molecule in the balance between cell life and death.

Ceramide-1-phosphate is recognized for its mitogenic and pro-survival characteristics. nih.gov It stimulates DNA synthesis and cell division in various cell types, including fibroblasts and macrophages. nih.govmdpi.com The mitogenic effects of C1P are associated with the activation of several signaling pathways crucial for cell growth. nih.gov Research has demonstrated that C1P can stimulate the mitogen-activated protein kinase (MAPK) pathways, specifically the extracellularly regulated kinases 1 and 2 (ERK1/2) and the c-Jun N-terminal kinase (JNK) pathways. nih.gov

Furthermore, C1P activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a well-established pathway for promoting cell survival and proliferation. nih.govmdpi.com This activation leads to the upregulation of downstream targets like cyclin D1 and c-Myc, which are important markers for cell proliferation. nih.gov The pro-survival functions of C1P are also linked to its ability to regulate the levels of other bioactive sphingolipids that may have anti-tumor properties. mdpi.com

Key Signaling Pathways Activated by C1P in Cell Proliferation
PathwayKey MediatorsDownstream Effects
MAPK/ERKMEK, ERK1/2Stimulation of cell growth and division
PI3K/AktPI3K, Akt, mTORPromotion of cell survival and proliferation
JNKJNKRegulation of cell growth
NF-κBNF-κBIncreased expression of proliferation markers (cyclin D1, c-Myc)

C1P actively promotes cell survival by inhibiting apoptosis through multiple mechanisms. A primary way it achieves this is by controlling the intracellular levels of ceramide, a known inducer of programmed cell death. nih.govnih.gov C1P has been shown to directly inhibit acid sphingomyelinase (aSMase), an enzyme responsible for generating ceramide from sphingomyelin (B164518). nih.govnih.gov This inhibition reduces the accumulation of ceramide and thus blocks the apoptotic cascade. nih.gov

In addition to regulating ceramide levels, C1P can also modulate the activity of key components of the apoptotic machinery. For instance, it can block the activation of the caspase-9/caspase-3 pathway, which is a central executioner of apoptosis. nih.gov This blockade prevents the characteristic DNA fragmentation associated with programmed cell death. nih.gov Furthermore, C1P can enhance the activity of the anti-apoptotic protein kinase B (Akt) and its downstream effector, nuclear factor kappa B (NF-κB), further contributing to its pro-survival effects. nih.gov

Anti-Apoptotic Actions of Ceramide-1-Phosphate
MechanismTargetOutcome
Inhibition of Ceramide AccumulationAcid Sphingomyelinase (aSMase), Serine Palmitoyltransferase (SPT)Reduced intracellular ceramide levels
Modulation of Caspase ActivityCaspase-9/Caspase-3 pathwayInhibition of apoptotic execution
Regulation of Anti-Apoptotic Gene ExpressionPI3K/Akt pathway, NF-κBEnhanced cell survival signals

While ceramide is known to cause cell cycle arrest, particularly at the G1 phase, C1P generally promotes progression through the cell cycle. nih.govnih.gov The mitogenic properties of C1P are intrinsically linked to its ability to drive cells through the various phases of division. nih.gov By activating signaling pathways that lead to the upregulation of proteins like cyclin D1, C1P helps to overcome the checkpoints that would otherwise halt cell cycle progression. nih.gov The balance between intracellular levels of ceramide and C1P can therefore be seen as a critical determinant of whether a cell will arrest its growth or continue to divide. researchgate.net

Modulation of Inflammatory Responses

The role of Ceramide-1-phosphate in inflammation is complex, with studies demonstrating both pro- and anti-inflammatory actions. nih.gov This duality suggests that the effect of C1P on the inflammatory response is highly dependent on the specific cellular and tissue environment. researchgate.net

C1P is a potent mediator of pro-inflammatory responses, primarily through its stimulation of eicosanoid biosynthesis. nih.govnih.gov It directly activates cytosolic phospholipase A2 (cPLA2), the rate-limiting enzyme in the release of arachidonic acid from membrane phospholipids (B1166683). nih.govnih.gov The released arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, including prostaglandins (B1171923). nih.govnih.gov This pathway is a key mechanism by which C1P contributes to the inflammatory cascade. nih.gov The activation and translocation of cPLA2α by C1P is considered a crucial step in the synthesis of these inflammatory mediators. nih.gov

Conversely, a growing body of evidence highlights the anti-inflammatory properties of C1P. nih.gov In certain contexts, C1P has been shown to inhibit the release of pro-inflammatory cytokines. nih.gov A significant anti-inflammatory mechanism of C1P involves the inhibition of the transcription factor nuclear factor-κB (NF-κB), a central regulator of inflammatory gene expression. nih.govnih.gov

Exogenous C1P has been demonstrated to reduce lipopolysaccharide (LPS)-mediated NF-κB activation. nih.gov This inhibition is achieved by preventing the degradation of IκB, an inhibitor of NF-κB, and blocking the phosphorylation of the p65 subunit of NF-κB. nih.gov By suppressing NF-κB activation, C1P can effectively decrease the production of pro-inflammatory cytokines. nih.gov Furthermore, C1P has been observed to increase the release of the anti-inflammatory cytokine interleukin-10 (IL-10) in macrophages. nih.gov

Role in Cell Migration and Chemotaxis

Ceramide-1-phosphate has been identified as a potent regulator of cell motility, playing a significant role in physiological processes, inflammatory responses, and tumor dissemination. researchgate.netbgu.ac.il

Exogenously applied C1P is a powerful stimulant for the migration of macrophages, such as the RAW 264.7 cell line. nih.govnih.gov This effect is not observed when C1P levels are increased intracellularly, suggesting that its chemotactic function is mediated by a cell surface receptor. nih.govnih.gov

The mechanism of C1P-stimulated macrophage chemotaxis involves several key signaling pathways:

Receptor-Mediated Activation : C1P binds to a specific, low-affinity plasma membrane receptor. nih.gov

G-protein Coupling : This receptor is coupled to a Gi protein, which is activated upon C1P binding. nih.govnih.gov Pertussis toxin, an inhibitor of Gi proteins, has been shown to block C1P-induced cell migration. nih.gov

Downstream Kinase Cascades : The activation of the Gi protein initiates downstream signaling cascades. This includes the phosphorylation and activation of extracellularly regulated kinases 1 and 2 (ERK1/2) and protein kinase B (PKB), also known as Akt. nih.govnih.gov

Transcription Factor Involvement : C1P also stimulates the DNA binding activity of the transcription factor nuclear factor-kappa B (NF-κB). nih.govnih.gov

Pathway Interdependence : The inhibition of any of these pathways—PI3K/Akt, MEK/ERK, or NF-κB—has been demonstrated to completely abolish C1P-stimulated macrophage migration, indicating that these components are all essential for the chemotactic response. nih.govnih.gov

Pathway ComponentRole in Macrophage ChemotaxisSupporting Findings
C1P Receptor Binds extracellular C1P to initiate signaling.Action is specific to exogenous C1P. nih.govnih.gov
Gi protein Transduces the signal from the receptor.Migration is blocked by pertussis toxin. nih.gov
PI3K/Akt (PKB) A key downstream signaling kinase.Inhibition of this pathway blocks migration. nih.govnih.gov
ERK1/2 A key downstream signaling kinase.Inhibition of this pathway blocks migration. nih.govnih.gov
NF-κB Transcription factor essential for the process.Blockade of NF-κB results in complete inhibition of migration. nih.govnih.gov

C1P and its synthesizing enzyme, CERK, are implicated in the promotion and dissemination of various cancers. bgu.ac.ilmdpi.com C1P has been shown to regulate the invasion and migration of multiple types of cancer cells, including those from pancreatic, lung, breast, and prostate cancers. mdpi.comcancer.govfrontiersin.org

In human pancreatic cancer cell lines (PANC-1 and MIA PaCa-2), C1P enhances cell migration and invasion. nih.gov This process is dependent on the phosphatidylinositol 3-kinase (PI3K)/Akt1/mammalian target of rapamycin (B549165) 1 (mTOR1) signaling pathway. nih.gov Furthermore, the extracellularly regulated kinases 1 and 2 (ERK1-2) and the small GTPase RhoA, which is involved in cytoskeleton reorganization, are also implicated in C1P-stimulated pancreatic cancer cell motility. nih.gov Overexpression of CERK in these cancer cells leads to increased spontaneous cell migration, which can be blocked by a selective CERK inhibitor, highlighting the importance of endogenous C1P production in this process. nih.gov

Involvement in Phagocytosis

C1P is a key mediator of phagocytosis, the process by which cells engulf large particles. nih.govnih.gov The formation of C1P by ceramide kinase is an important step during the phagocytosis of antibody-coated erythrocytes by neutrophils. nih.gov

C1P contributes to phagocytosis by modulating the structure of the cell membrane, particularly in specialized microdomains known as lipid rafts. nih.gov Studies using COS-1 cells transfected with the FcγRIIA receptor and human ceramide kinase (hCERK) have shown that upon activation with opsonized erythrocytes, CERK translocates from the cytosol to lipid raft fractions. nih.gov This translocation is associated with an increase in C1P levels and an enhanced phagocytic index. nih.gov The presence of hCERK and the subsequent production of C1P lead to a higher liquid crystalline order in the plasma membrane, a condition that is favorable for promoting the membrane fusion events required for phagocytosis. nih.gov

The formation of a phagosome is a critical step in phagocytosis that involves extensive membrane remodeling and fusion. C1P directly promotes this process. The change in the structural order of lipid rafts induced by C1P is believed to contribute to phagocytosis by facilitating phagosome formation. nih.gov Furthermore, C1P has been shown to promote the fusion of liposomes, suggesting a direct role in the membrane fusion events that are essential for creating the phagosome and, subsequently, the phagolysosome. nih.gov Ceramide kinase activation peaks approximately 10 minutes after cellular stimulation, coinciding with the active phase of phagocytosis. nih.gov

ProcessRole of C1PKey Findings
Phagocytosis MediatorC1P is generated during phagocytosis and enhances the phagocytic index. nih.govnih.gov
Lipid Raft Modulation Induces structural orderCERK translocates to lipid rafts, increasing membrane order favorable for fusion. nih.gov
Phagosome Formation Promotes membrane fusionC1P's effect on membrane order and its ability to promote liposome fusion facilitate phagosome formation. nih.govnih.gov

Regulation of Cell Differentiation

The balance between the levels of ceramide and C1P is a crucial factor in controlling cellular fate, including differentiation. spandidos-publications.com While ceramides (B1148491) are often directly involved in inducing cell differentiation and growth arrest, C1P generally has opposing, pro-proliferative, and pro-survival effects. nih.govresearchgate.net For instance, in skin, ceramides and their metabolites regulate the differentiation of keratinocytes and the formation of the skin barrier. spandidos-publications.com Similarly, in embryonic stem cells, ceramide and another sphingolipid, sphingosine-1-phosphate, can act together to guide differentiation toward neuronal and glial lineages. researchgate.netuky.edu Although C1P's primary described roles are in proliferation and migration, its function as a key metabolite of ceramide means it is an integral part of the sphingolipid metabolic network that regulates complex processes like cell differentiation. nih.govnih.gov By converting ceramide to C1P, ceramide kinase can modulate the levels of ceramide available to drive differentiation programs. nih.gov

Other Cellular Processes

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, is implicated in a variety of cellular processes that are fundamental to physiological and pathological conditions. Its role extends to influencing insulin (B600854) signaling, promoting the formation of new blood vessels (angiogenesis), and participating in the development of new neurons (neurogenesis), as demonstrated in various experimental models.

Insulin Signaling in Models

While ceramides are widely associated with inducing insulin resistance, its phosphorylated metabolite, C1P, often exhibits opposing biological effects, such as promoting cell survival and proliferation nih.govresearchgate.net. Research using in vitro models has begun to elucidate the nuanced role of C1P and its short-chain analogs in metabolic signaling pathways.

In muscle cells, prolonged exposure to the saturated fatty acid palmitate leads to insulin resistance by increasing the production of ceramides nih.gov. The experimental use of cell-permeable, short-chain ceramides, such as C2-ceramide, has been instrumental in studying these effects nih.gov. These studies have shown that ceramide accumulation impairs insulin signaling by inhibiting the phosphorylation of Akt, a key protein in the insulin signaling cascade nih.govmdpi.com. This inhibition can be mediated by Protein Phosphatase 2A (PP2A), which is activated by ceramide and subsequently dephosphorylates Akt researchgate.netmdpi.com. Furthermore, in the long term, ceramide can act through the double-stranded RNA-activated protein kinase (PKR) to inhibit insulin receptor substrate 1 (IRS1), another crucial component of the insulin signaling pathway nih.gov.

While direct studies on C4 Ceramide-1-phosphate are limited, the broader understanding is that the balance between ceramide and C1P is critical. Deficiencies in ceramide kinase, the enzyme that produces C1P from ceramide, have been shown to increase insulin sensitivity in mice on a high-fat diet, suggesting a complex regulatory role for C1P in glucose metabolism diabetesjournals.org.

Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in development, wound healing, and also in pathological conditions like cancer. C1P has emerged as a significant regulator of this process. It is known to be involved in cell migration and invasion, which are key steps in angiogenesis nih.gov.

Studies have demonstrated that extracellular C1P can potently induce the invasion and migration of both macro- and microvascular endothelial cells nih.gov. This suggests that C1P may contribute to positive vascular remodeling during wound healing nih.gov. The mechanism of action for extracellular C1P in promoting endothelial cell invasion involves its interaction with the annexin a2-p11 heterotetramer on the cell surface nih.gov.

Research has often utilized different acyl chain length variants of C1P. For instance, studies have employed C16 C1P to investigate its effects on human retinal microvascular endothelial cells (HRECs) nih.gov. The findings from such studies indicate that specific chain-length ceramides and their phosphorylated derivatives can have distinct biological activities nih.gov.

Neurogenesis in Models

The nervous system's development and maintenance involve intricate signaling networks where sphingolipids, including ceramide and C1P, play pivotal roles nih.govresearchgate.net. The balance between pro-apoptotic ceramide and pro-survival C1P is a critical determinant of cell fate, including that of neural cells nih.govmdpi.com.

Ceramide kinase (CERK), the enzyme responsible for C1P synthesis, is highly expressed in the brain nih.govasbmb.org. Comprehensive studies have shown that C1P can inhibit apoptosis and promote cell survival, which are fundamental aspects of neurogenesis nih.gov. Bioactive sphingolipids like C1P and sphingosine-1-phosphate (S1P) are known to regulate stress resistance, proliferation, and differentiation of nervous system cells researchgate.net.

The interplay between ceramide and C1P influences critical signaling pathways in the brain, such as the PI3K-Akt pathway, which is central to cell survival and proliferation researchgate.net. While direct studies focusing specifically on the role of this compound in neurogenesis are not extensively detailed in the available research, the established pro-survival functions of C1P in neural cell models suggest its importance in the processes that support the generation of new neurons researchgate.netmdpi.com.

Research Findings on Ceramide-1-Phosphate in Cellular Processes

Cellular ProcessExperimental ModelKey FindingsMolecular Mechanisms
Insulin Signaling C2C12 myotubesLong-term treatment with a ceramide precursor (palmitate) or short-chain C2-ceramide induced insulin resistance. nih.govInhibition of Akt phosphorylation; Activation of PP2A; Long-term action via PKR leading to IRS1 inhibition. researchgate.netnih.govmdpi.com
Angiogenesis Human retinal microvascular endothelial cells (HRECs)Extracellular C1P (C16) induced endothelial cell invasion and migration. nih.govInteraction with the annexin a2-p11 heterotetrameric protein complex. nih.gov
Neurogenesis General neural cell modelsC1P promotes cell survival and inhibits apoptosis. nih.govmdpi.comRegulation of pro-survival signaling pathways, including the PI3K-Akt pathway. researchgate.net

Pathophysiological Implications of Ceramide 1 Phosphate Dysregulation in Disease Models

Role in Cancer Progression (mechanistic studies in cell lines/animal models)

Ceramide-1-phosphate and its synthesizing enzyme, CerK, are recognized as significant contributors to tumor promotion and dissemination. ehu.eusnih.govnih.gov Intracellularly generated C1P is linked to cell proliferation, whereas exogenous C1P is crucial for stimulating cell migration and invasion. ehu.eusbgu.ac.ilnih.gov

C1P is a mitogenic agent that promotes the proliferation and survival of various cancer cells, including those in lung cancer, leukemia, pancreatic cancer, and neuroblastoma. ehu.eusnih.gov The pro-survival and proliferative effects of C1P are mediated through the activation of several key signaling pathways. nih.gov Mechanistic studies have revealed that C1P's mitogenic actions can involve the activation of MEK/ERK1-2, PI3K/Akt/mTOR, and PKC-α pathways. ehu.eusbgu.ac.ilnih.gov

Furthermore, C1P enhances cell survival by actively reducing the levels of the pro-apoptotic lipid, ceramide. ehu.eusbgu.ac.il This is achieved through mechanisms such as the inhibition of serine palmitoyltransferase (SPT), a key enzyme in the de novo synthesis of ceramide, or by inhibiting sphingomyelinase (SMase) activity, which prevents the breakdown of sphingomyelin (B164518) into ceramide. ehu.eusbgu.ac.ilnih.gov For instance, in macrophages, C1P has been shown to block apoptosis by inhibiting acid sphingomyelinase (aSMase), thereby preventing ceramide accumulation. nih.gov

Table 1: Research Findings on C1P's Role in Cancer Cell Proliferation and Survival

Cellular Process Mechanism of Action Signaling Pathways Involved Affected Cancer Models
Proliferation Mitogenic signaling MEK/ERK1-2, PI3K/Akt/mTOR, PKC-α ehu.eusbgu.ac.ilnih.gov Lung Adenocarcinoma, Fibroblasts, Macrophages ehu.eusbgu.ac.il
Survival Inhibition of ceramide accumulation Inhibition of serine palmitoyltransferase (SPT) and sphingomyelinase (SMase) ehu.eusbgu.ac.il Macrophages, various cancer cell types bgu.ac.ilnih.gov

| Anti-apoptosis | Reduction of pro-apoptotic ceramide levels | Direct inhibition of acid sphingomyelinase nih.gov | Macrophages nih.gov |

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by ATP-Binding Cassette (ABC) transporters that efflux drugs out of cancer cells. nih.gov Key proteins in this family include Multidrug Resistance Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.gov

MRP1 is known to transport a wide array of chemotherapeutic agents and is also involved in extruding glutathione (B108866) (GSH) conjugated compounds. nih.gov BCRP, another critical ABC transporter, is overexpressed in numerous solid and hematological tumors and contributes to resistance against various chemotherapeutic drugs. nih.gov While C1P's role in promoting general tumor survival and progression is well-documented, direct mechanistic studies detailing its specific regulatory impact on MRP1 and BCRP function are still emerging. ehu.eusnih.gov However, the pro-survival signaling pathways activated by C1P, which confer resistance to apoptosis, are conceptually linked to the broader phenomenon of drug resistance in cancer cells. nih.gov

Tumor dissemination, encompassing cell migration and invasion, is a critical step in metastasis, and C1P plays a direct role in this process. nih.govfrontiersin.org Unlike its effect on proliferation, the stimulation of migration and invasion requires exogenous C1P, suggesting the involvement of a plasma membrane receptor. nih.govnih.gov C1P has been shown to regulate the invasion and migration of various cancer cells, including breast, lung, pancreatic, and prostate cancer cells. frontiersin.org

The enzyme CerK, by producing C1P, is a key player in tumor dissemination. ehu.eusbgu.ac.il C1P can be secreted by cancer cells and is found in extracellular vesicles, allowing it to act on neighboring cells to promote invasion. ehu.eusnih.gov Furthermore, C1P contributes to angiogenesis, the formation of new blood vessels that supply tumors, by stimulating the release of Vascular Endothelial Growth Factor (VEGF). frontiersin.org

Table 2: Research Findings on C1P's Role in Tumor Dissemination and Angiogenesis

Process C1P's Role Mechanism Affected Cancer Models
Cell Migration/Invasion Stimulatory Requires exogenous C1P, likely via a membrane receptor ehu.eusnih.gov Breast, Lung, Pancreatic, Prostate Cancer, Leukemia frontiersin.org
Tumor Dissemination Promotes CerK-derived C1P is secreted, acting on the tumor microenvironment ehu.eusnih.gov Various nih.govnih.gov

| Angiogenesis | Stimulatory | Stimulates the release of VEGF frontiersin.org | Not specified |

Involvement in Inflammatory Disorders (mechanistic studies in cell lines/animal models)

C1P has a complex, often dual, role in inflammation. ehu.eusnih.gov While initially described as a pro-inflammatory mediator due to its ability to stimulate the release of arachidonic acid and subsequent eicosanoid production, recent studies have highlighted its potent anti-inflammatory effects in specific contexts, particularly in the lungs. ehu.eusnih.govresearchgate.net

In various cell types, C1P has been identified as a pro-inflammatory agent. ehu.eusbgu.ac.il It stimulates cytosolic phospholipase A2 (cPLA2), leading to the production of pro-inflammatory eicosanoids. nih.govresearchgate.net Macrophage migration, a key event in inflammatory responses, is also potently stimulated by C1P. researchgate.net

However, this pro-inflammatory role is context-dependent. In models of chronic lung inflammation, exogenous application of C1P or its synthetic analogs has demonstrated significant anti-inflammatory activity. ehu.eusbgu.ac.il These studies show that C1P can reduce chronic inflammation, pointing towards a therapeutic potential for inflammatory conditions. ehu.eusbgu.ac.il This anti-inflammatory action is partly attributed to the inhibition of the pro-inflammatory transcription factor NF-κB. researchgate.netnih.gov

The anti-inflammatory properties of C1P are particularly evident in models of lung disease. ehu.eus In mouse models, C1P treatment was found to reduce both acute and chronic lung inflammation induced by cigarette smoke. ehu.eusbgu.ac.ilnih.gov This intervention also mitigated the development of emphysema. ehu.eusnih.gov

The mechanism behind this protective effect involves the reduction of neutral sphingomyelinase (nSMase) and NF-κB activity in the lungs. nih.gov In human airway epithelial cells and neutrophils, C1P inhibited cigarette smoke-induced activation of NF-κB and nSMase, leading to a decrease in the release of pro-inflammatory cytokines. nih.gov These findings suggest that C1P is a potential target for anti-inflammatory treatments for lung diseases induced by irritants like cigarette smoke. nih.gov

Table 3: Research Findings on C1P's Role in Inflammatory Models

Inflammatory Model C1P Effect Mechanism of Action Model System
General Inflammation Pro-inflammatory Activation of cPLA2, stimulation of macrophage migration nih.govresearchgate.netresearchgate.net Various cell types
Chronic Inflammation Anti-inflammatory Inhibition of NF-κB researchgate.netnih.gov Mouse models, human cells ehu.eusbgu.ac.il
Airway Inflammation (Cigarette Smoke-induced) Anti-inflammatory Reduction of nSMase and NF-κB activity, decreased pro-inflammatory cytokines nih.gov C57BL/6 mice, human airway epithelial cells, neutrophils nih.gov

| Emphysema | Reduces development | Associated with a reduction in nSMase and NF-κB activity ehu.eusnih.gov | Mouse models ehu.eusnih.gov |

Neurodegenerative and Developmental Contexts (mechanistic studies in cell lines/animal models)

The role of ceramide-1-phosphate (C1P) in the development and pathology of the nervous system is an area of growing interest. Studies in cell and animal models have begun to unravel its complex and sometimes contradictory functions in neurodegenerative and developmental processes.

Inner Ear Development and Neurosensory Progenitors

The development of the inner ear involves a delicate balance between cell proliferation, differentiation, and programmed cell death (apoptosis). Sphingolipids, including ceramide and its phosphorylated form, C1P, have emerged as key modulators of these processes.

In organotypic cultures of otic vesicles, the embryonic structures that give rise to the inner ear, C1P has demonstrated a protective role. Specifically, C1P was found to shield these explants from apoptosis induced by the withdrawal of serum, which contains essential growth factors. nih.gov This suggests that C1P may act as a survival factor for neurosensory progenitors in the developing inner ear, particularly under conditions of cellular stress or growth factor deprivation. However, it is noteworthy that C1P did not counteract the apoptotic effects induced by its precursor, ceramide. nih.gov This indicates that while C1P can promote survival in certain contexts, it may not be able to overcome the potent pro-apoptotic signals initiated by ceramide, highlighting the distinct and opposing roles of these two sphingolipids in developmental cell death.

Retina Degeneration Models

In the intricate environment of the retina, C1P has been identified as a significant mediator of photoreceptor development and survival. frontiersin.orgnih.gov Studies utilizing rat retinal neuronal cultures have provided detailed insights into the multifaceted functions of C1P in this context.

Proliferation of Retinal Progenitors: In the early stages of retinal development, C1P has been shown to enhance the proliferation of retinal progenitors. frontiersin.orgnih.gov This was evidenced by an increased uptake of 5-bromo-2-deoxyuridine (BrdU), a marker of DNA synthesis, and a higher number of mitotic figures in C1P-treated cultures. frontiersin.orgnih.gov

Promotion of Photoreceptor Differentiation and Survival: Beyond its role in proliferation, C1P actively promotes the differentiation and survival of photoreceptors. frontiersin.orgnih.gov Treatment of retinal cultures with C1P led to an advancement in photoreceptor differentiation, characterized by increased expression of key photoreceptor proteins, opsin and peripherin. frontiersin.orgnih.gov Furthermore, C1P stimulated the development of the apical processes where these crucial proteins are concentrated. frontiersin.orgnih.gov

In models of photoreceptor degeneration, where these cells undergo apoptosis in the absence of trophic support, C1P demonstrated a significant pro-survival effect, reducing the percentage of apoptotic photoreceptors by approximately half. frontiersin.orgnih.gov Mechanistically, the pro-survival and differentiation-promoting effects of C1P appear to be distinct. Inhibition of caspases, key enzymes in the apoptotic cascade, reduced photoreceptor apoptosis to a similar extent as C1P treatment but did not replicate the increase in opsin expression. frontiersin.org This suggests that C1P influences photoreceptor differentiation through a pathway independent of its anti-apoptotic actions.

Metabolic Disorders (mechanistic studies in cell lines/animal models)

The dysregulation of sphingolipid metabolism, including the balance between ceramide and C1P, has been increasingly implicated in the pathogenesis of metabolic disorders such as obesity and insulin (B600854) resistance.

Adipogenesis Regulation

Adipogenesis, the process of pre-adipocyte differentiation into mature fat cells (adipocytes), is a critical determinant of adipose tissue mass. Research using the 3T3-L1 pre-adipocyte cell line has revealed an inhibitory role for exogenous C1P in this process.

Furthermore, C1P treatment potently suppressed the expression of crucial adipogenic marker genes. The expression of both the early marker, CCAAT/enhancer-binding protein-beta (C/EBPβ), and the late marker, peroxisome proliferator-activated receptor-gamma (PPARγ), was significantly inhibited. frontiersin.org Additionally, the secretion of leptin, a late marker of adipogenesis and a key regulator of energy balance, was also reduced following C1P administration. frontiersin.org

Interestingly, the inhibitory actions of C1P on adipogenesis were reversed by treatment with pertussis toxin. frontiersin.org This finding strongly suggests the involvement of a Gi protein-coupled receptor in mediating the anti-adipogenic effects of extracellular C1P. frontiersin.org

Table 1: Effects of Exogenous C1P on Adipogenesis in 3T3-L1 Cells

ParameterEffect of Exogenous C1PUnderlying Mechanism
Pre-adipocyte DifferentiationInhibitionActivation of ERK1/2 signaling
Lipid Droplet AccumulationReduced-
Triacylglycerol ContentReduced-
C/EBPβ ExpressionInhibited-
PPARγ ExpressionInhibited-
Leptin SecretionReduced-

Insulin Resistance (e.g., in skeletal muscle cells)

The role of C1P in the context of insulin resistance, particularly in skeletal muscle, is complex and not yet fully elucidated, with some studies presenting seemingly contradictory findings. While its precursor, ceramide, is well-established as a potent inducer of insulin resistance, the direct effects of C1P are less clear.

One perspective suggests that the accumulation of C1P in tissues may be detrimental to insulin sensitivity. frontiersin.orgnih.gov This is supported by findings that the total silencing of ceramide kinase (CerK), the enzyme responsible for C1P synthesis, protected animals from high-fat diet-induced glucose intolerance. frontiersin.org However, the precise contribution of the reduction in C1P to this protective effect was not definitively isolated. nih.gov

Conversely, other studies indicate that C1P may have effects that are generally considered beneficial for insulin signaling. For instance, C1P has been shown to stimulate the proliferation of C2C12 myoblasts, a model for skeletal muscle cells, through the activation of the PI3K, Akt, and ERK1/2 signaling pathways. frontiersin.org These pathways are canonical components of the insulin signaling cascade that promote glucose uptake and other metabolic effects of insulin. Furthermore, in macrophages, C1P has been demonstrated to stimulate glucose uptake via a PI3K/Akt-dependent mechanism, which mirrors the classical insulin signaling pathway in muscle and fat cells. nih.govnih.gov

The direct impact of C4 ceramide-1-phosphate on insulin-stimulated glucose uptake and the intricate molecular mechanisms at play within skeletal muscle cells remain an active area of investigation. The current body of evidence underscores the complexity of sphingolipid signaling in metabolic regulation and highlights the need for further research to clarify the specific role of C1P in insulin resistance.

Research Methodologies for Studying Ceramide 1 Phosphate

Analytical Techniques for C1P Detection and Quantification

The low abundance and complex nature of C1P in biological samples necessitate highly sensitive and specific analytical methods. creative-proteomics.com Mass spectrometry-based approaches have become the cornerstone of C1P analysis, offering the ability to both identify and quantify its various molecular species. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred and most powerful method for the quantitative analysis of C1P. creative-proteomics.comnih.gov This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for the resolution of C1P from other complex lipids and the precise measurement of its levels in diverse biological matrices. creative-proteomics.comnih.gov The use of LC-MS/MS has been instrumental in overcoming the limitations of older methods, such as enzymatic assays and thin-layer chromatography, which often lack the required sensitivity and specificity. nih.gov

The analysis of phosphate-containing lipids like C1P by LC-MS/MS presents unique challenges due to their potential for interacting with metal components of the analytical system and their susceptibility to carryover between sample injections. To address these issues, several optimizations have been developed. One key strategy involves heating the chromatographic column, which has been shown to enhance the signal strength by two-fold and eliminate sample carryover. nih.gov Additionally, while not explicitly detailed for C1P in the provided context, the analysis of other phospholipids (B1166683) often benefits from the use of additives like phosphoric acid or EDTA to minimize metal-phosphate interactions, although these can risk decreased sensitivity and instrument clogging. researchgate.net The formulation of mobile phases is also critical, with some methods employing solvents with additives to improve peak shape and separation. researchgate.net To mitigate carryover, blank samples are often analyzed between experimental samples to ensure the integrity of the results. lipidmaps.org

A significant advantage of LC-MS/MS is its ability to perform molecular species profiling, which is crucial because C1Ps with different N-acyl chain lengths can have distinct biological activities. nih.gov This technique allows for the identification and quantification of individual C1P species, providing a more detailed understanding of its metabolism and function. nih.govnih.gov For instance, studies have revealed that the major C1P species produced by ceramide kinase (CerK) is d(18:1/16:0), with smaller amounts of d(18:1/24:1) and d(18:1/24:0). nih.gov Furthermore, research has demonstrated the existence of additional pathways for the generation of specific C1P subspecies, such as d(18:1/18:0) C1P. nih.gov This level of detail is essential for understanding the selective synthesis and degradation of C1P in different tissues. nih.gov

Other Lipidomics Approaches

While LC-MS/MS is the dominant technique, other lipidomics approaches have also been employed to study C1P. One notable alternative is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. nih.gov This method, particularly when used with a phosphate-capture molecule like Phos-tag, allows for the determination of C1P molecular species profiles in various tissues. nih.gov Shotgun lipidomics, which involves the direct infusion of a lipid extract into the mass spectrometer without prior chromatographic separation, is another approach, though it can be challenging to distinguish between isobaric lipid species. nih.govyoutube.com

Molecular and Cellular Biology Techniques

Investigating the functional roles of C1P heavily relies on techniques that can manipulate its levels within cells and organisms. These molecular and cellular biology tools are essential for understanding the pathways regulated by C1P.

Genetic Manipulation (e.g., siRNA knockdown of CerK, CerK-null models)

Given that ceramide kinase (CerK) is the primary enzyme responsible for C1P synthesis in mammalian cells, its genetic manipulation is a powerful strategy to study C1P function. nih.govnih.gov

siRNA Knockdown of CerK: The use of small interfering RNA (siRNA) to downregulate the expression of CerK has been widely adopted. nih.govnih.gov By reducing CerK levels, researchers can effectively decrease intracellular C1P production and observe the resulting physiological and cellular effects. For example, siRNA-mediated knockdown of CerK has been shown to block the activation of cytosolic phospholipase A2α (cPLA₂α), a key enzyme in the inflammatory response. nih.gov This approach has also been used to demonstrate the role of C1P in cell cycle progression and apoptosis in cancer cells. nih.gov Studies have also shown that CERK knockdown can reduce cell viability under oxidative stress and elevate reactive oxygen species (ROS) levels. nih.gov

CerK-Null Models: The development of CerK-null (knockout) mouse models has provided an invaluable tool for studying the in vivo functions of C1P. nih.govnih.gov These genetically engineered mice lack the ability to produce C1P via CerK, allowing for the investigation of its role in various physiological and pathological processes. For instance, studies using macrophages from CerK-null mice have revealed the existence of alternative pathways for C1P generation. nih.gov Furthermore, CerK-knockout mouse models have been instrumental in demonstrating that the absence of CerK-derived C1P can enhance acute wound healing. nih.gov

The following table summarizes the key research methodologies for studying Ceramide-1-Phosphate:

Category Technique Description Key Findings/Applications References
Analytical Techniques Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Combines liquid chromatography for separation with tandem mass spectrometry for detection and quantification.Gold standard for C1P analysis, enabling precise quantification and molecular species profiling. creative-proteomics.comnih.gov
Optimizations for Phosphate-Containing LipidsMethods to improve the analysis of phosphorylated lipids.Heating the column reduces carryover and enhances signal. nih.gov
Molecular Species ProfilingIdentification and quantification of individual C1P molecules with different acyl chains.Revealed that C1P species vary by tissue and that CerK produces specific C1P species. nih.govnih.gov
MALDI-TOF Mass SpectrometryAn alternative mass spectrometry technique for lipid analysis.Used with Phos-tag to determine C1P molecular species profiles in tissues. nih.gov
Molecular and Cellular Biology Techniques siRNA Knockdown of CerKUse of small interfering RNA to reduce the expression of Ceramide Kinase.Blocks C1P production, impacting processes like inflammation, cell cycle, and apoptosis. nih.govnih.govnih.gov
CerK-Null ModelsGenetically engineered mice lacking the CerK gene.Revealed alternative C1P synthesis pathways and the role of C1P in wound healing. nih.govnih.gov

Pharmacological Modulation (e.g., CerK inhibitors)

The pharmacological manipulation of Ceramide-1-Phosphate levels, primarily through the inhibition of Ceramide Kinase (CerK), is a cornerstone of C1P research. scbt.com CerK is the key enzyme responsible for the phosphorylation of ceramide to produce C1P. scbt.comnih.gov By blocking this enzymatic conversion, researchers can effectively decrease intracellular C1P levels and observe the resulting physiological consequences. nih.gov This approach provides critical insights into the downstream signaling cascades and cellular processes regulated by C1P. scbt.com

A prominent tool in this area is the potent and specific CerK inhibitor, NVP-231 (adamantane-1-carboxylic acid (2-benzoylamino-benzothiazol-6-yl)amide). nih.govechelon-inc.com NVP-231 is a reversible, competitive inhibitor that acts in the low nanomolar range to block the binding of ceramide to CerK. nih.gov Its specificity has been validated in numerous studies, demonstrating its ability to abrogate ceramide phosphorylation and reduce endogenous C1P levels. nih.govfrontiersin.org This inhibitor has been instrumental in probing the function of C1P in various contexts, including cancer cell proliferation and inner ear development. frontiersin.orgnih.gov For instance, studies have shown that NVP-231 can reduce cell viability and induce apoptosis in breast and lung cancer cell lines. nih.gov

Other compounds, while less specific, have also been used to indirectly modulate CerK activity. These include Cyclosporin A, which inhibits the protein phosphatase calcineurin, and Imipramine, an acid sphingomyelinase inhibitor, both of which can disrupt ceramide metabolism. scbt.com

InhibitorMechanism of ActionResearch Application
NVP-231 Potent, specific, and reversible competitive inhibitor of Ceramide Kinase (CerK). nih.govechelon-inc.comInvestigating the role of C1P in cancer cell proliferation (breast, lung, ovarian), neuroblastoma, and otic progenitor survival. frontiersin.orgnih.govnih.gov
Cyclosporin A Indirectly modulates CerK activity through inhibition of calcineurin. scbt.comGeneral studies of ceramide metabolism. scbt.com
Imipramine Indirectly inhibits CerK by acting as an acid sphingomyelinase inhibitor. scbt.comGeneral studies of ceramide metabolism. scbt.com

Cell Culture Models (e.g., fibroblasts, macrophages, cancer cell lines, otic progenitors)

Cell culture models are indispensable for dissecting the specific roles of C1P at the cellular level. These in vitro systems allow for controlled experiments to elucidate the molecule's impact on distinct cell types and pathways.

Fibroblasts: Early studies identified C1P as a mitogenic factor, capable of stimulating DNA synthesis and cell division in rat fibroblasts. nih.gov This foundational work established C1P as a pro-proliferative signaling lipid. Fibroblasts have also been used as a model to study the effects of CerK inhibition on cell proliferation in the context of disease. nih.gov

Macrophages: C1P plays a significant role in macrophage function and survival. It has been shown to block apoptosis in bone marrow-derived macrophages and to be a potent stimulator of macrophage migration. nih.govnih.gov In the context of cancer, researchers have analyzed C1P levels in tumor-associated macrophages (TAMs), revealing that these cells have considerably higher levels of C1P compared to cancer cells, suggesting a role in the tumor microenvironment. rsc.orgresearchgate.net

Cancer Cell Lines: A vast body of research has utilized various cancer cell lines to investigate the role of C1P in tumorigenesis. C1P has been shown to regulate the migration and invasion of pancreatic cancer cells and is implicated in the proliferation and survival of breast, lung, and prostate cancer cells. frontiersin.org Studies using breast cancer cell lines like MCF-7, BT-474, and MDA-MB-231, as well as lung cancer line NCI-H358, have demonstrated that inhibiting C1P production via CerK inhibitors can reduce cell viability, colony formation, and migration, and induce apoptosis. nih.govnih.gov Furthermore, in ovarian cancer cells, increased CerK and C1P levels are associated with resistance to cisplatin, and inhibiting CerK can re-sensitize these cells to chemotherapy. nih.gov

Otic Progenitors: The developing inner ear has served as a specialized model to study C1P's role in development and neurogenesis. Using organotypic cultures of chicken otic vesicles, researchers have shown that CerK is essential for the development of the otocyst. nih.gov The application of the CerK inhibitor NVP-231 to these cultures resulted in decreased vesicle size, reduced progenitor cell proliferation, increased apoptosis, and compromised neurogenesis of the acoustic-vestibular ganglion. nih.govnih.govresearchgate.net Notably, these studies have highlighted that short-chain C1P acts as a cytoprotective molecule in cultured otic vesicles. nih.gov

In vivo Animal Models (e.g., CerK-null mice, specific disease models)

To understand the systemic and physiological functions of Ceramide-1-Phosphate, researchers rely on in vivo animal models. These models are crucial for validating findings from cell culture and for understanding the role of C1P in the complex environment of a whole organism. nih.gov

CerK-null mice: The generation of mice with a targeted deletion of the CerK gene (CerK-null) has provided a powerful tool to study the consequences of a complete lack of C1P synthesis via this primary pathway. nih.govresearchgate.net These mice are generally healthy and viable, with no overt histological abnormalities. nih.gov A key finding from these models is that despite the complete loss of CerK activity, C1P levels in tissues like the brain are not completely absent, pointing to the existence of alternative or compensatory C1P production pathways. nih.govnih.gov Behaviorally, CerK-null mice have shown some alterations in emotional behavior. researchgate.net These mice have also been instrumental in studying the role of C1P in inflammation, demonstrating, for example, that CerK deficiency leads to reduced levels of the inflammatory mediator prostaglandin (B15479496) E2. nih.gov

Specific Disease Models: Beyond knockout models, C1P function is investigated in animal models of specific human diseases. In oncology, mouse models of breast and ovarian cancer have been used to test the therapeutic potential of targeting CerK. nih.govnih.gov Studies have shown that delivering CerK inhibitors or siRNA against CerK to tumors can inhibit their progression in vivo. nih.gov In another example, a mouse model with a knockout of Cerkl (Ceramide Kinase-Like), a protein with high homology to CerK, has been developed to study retinal degeneration, as mutations in this gene are linked to the human disease. nih.gov It is important to note, however, that CERKL has not yet been confirmed to possess kinase activity. nih.gov

Biophysical and Structural Approaches (e.g., computational simulations for CPTP, membrane structural order parameter measurements)

Biophysical and structural methods provide a molecular-level understanding of how C1P interacts with its protein targets and influences the properties of cellular membranes.

Computational Simulations for CPTP: The C1P transfer protein (CPTP) is responsible for shuttling C1P between different organelle membranes, thereby regulating its spatial distribution and signaling functions. nih.govreactome.org To understand this transport mechanism in detail, researchers employ multiscale computational simulations. nih.gov Using force fields like CHARMM36 and MARTINI, these simulations model the dynamic interactions between CPTP, C1P, and the lipid bilayer. nih.gov This approach has revealed key steps in the transport process, showing that CPTP binds to the membrane and induces conformational changes that disrupt the local membrane environment, facilitating the extraction and insertion of a C1P molecule. nih.gov Simulations have also been used to model how CPTP's interaction with specific membrane lipids, like phosphoinositides, can regulate its transfer activity. nih.gov

Membrane Structural Order Parameter Measurements: The integration of lipids like C1P into membranes can alter their biophysical properties, such as fluidity and lateral organization. These changes are studied using model membranes (e.g., lipid bilayers) and techniques that measure parameters like membrane order. While much of this research has focused on C1P's precursor, ceramide, the methodologies are directly applicable. Studies on ceramides (B1148491) with different acyl chain lengths (e.g., C16, C18, C24) show that saturated species have a strong ordering effect on fluid membranes, promoting the separation of distinct lipid phases (gel/fluid domains). nih.govelsevierpure.com In contrast, unsaturated ceramides have a much weaker effect on membrane order. nih.gov These findings, derived from techniques like fluorescence spectroscopy and microscopy, suggest that the specific structure of the sphingolipid acyl chain is a key determinant of its impact on membrane organization. nih.govelsevierpure.com

Emerging Concepts and Future Research Directions

Identification and Characterization of Novel C1P-Binding Proteins and Receptors

A primary frontier in C1P research is the definitive identification of its molecular targets. C1P exerts its effects through both extracellular and intracellular mechanisms, implying the existence of distinct cell surface receptors and internal binding proteins. nih.gov

Extracellularly, C1P is known to stimulate cell migration, an effect that cannot be replicated by increasing intracellular C1P levels. nih.govnih.gov This has led to the hypothesis of a specific, yet-to-be-identified plasma membrane receptor. nih.govnih.gov Studies using macrophages have suggested this receptor is a G protein-coupled receptor (GPCR), likely coupled to a Gαi subunit, which, upon activation, triggers downstream signaling cascades involving PI3K/Akt and ERK1/2. nih.govnih.govnih.gov A synthetic mimic, phospho-ceramide analogue-1 (PCERA-1), was found to act through a separate receptor, indicating the potential for multiple, distinct C1P-related receptors on the cell surface. nih.gov

Intracellularly, C1P directly binds to several key proteins to modulate their activity. The most well-characterized interaction is with group IVA cytosolic phospholipase A₂ (cPLA₂α), where C1P binding is essential for the enzyme's activation and the subsequent production of inflammatory eicosanoids. nih.govfrontiersin.orgnih.gov Other identified or potential intracellular binding partners include protein phosphatase 1 (PP1) biologists.com, the ceramide-1-phosphate transfer protein (CPTP) which transports C1P between organelles mdpi.commdpi.com, and Kelch-like ECH-associated protein 1 (KEAP1), where C1P binding may play a role in the antioxidant response. nih.gov

Protein/ReceptorLocalizationInteraction TypeKey FindingReferences
Putative GPCRPlasma MembraneExtracellular ReceptorUnidentified receptor coupled to Gαi proteins; mediates cell migration. nih.govnih.govnih.gov
Cytosolic Phospholipase A₂α (cPLA₂α)Cytosol, Intracellular MembranesDirect Intracellular BindingC1P binding is required for cPLA₂α activation and eicosanoid production. nih.govfrontiersin.orgnih.gov
Ceramide-1-Phosphate Transfer Protein (CPTP)CytosolIntracellular TransportTransports C1P from its site of synthesis (Golgi) to other organelles. mdpi.commdpi.commdpi.com
KEAP1CytosolPotential Intracellular BindingC1P may bind KEAP1 to release NRF2, activating an antioxidant response. nih.gov
ACD11Not specified in mammalsDirect Binding (in plants)A plant protein that selectively binds to C1P. frontiersin.org
Protein Phosphatase 1 (PP1)MultiplePotential Direct TargetC1P may directly target and inhibit PP1, opposing ceramide's activating effect. biologists.com
Table 1: Identified and Putative C1P-Binding Proteins and Receptors.

Elucidation of C1P's Role in Specific Organelle Functions

The subcellular location of C1P synthesis and action is critical to its function. Future research aims to map the specific roles of C1P within various organelles. C1P is primarily synthesized from ceramide by ceramide kinase (CerK). nih.gov CerK is predominantly located at the trans-Golgi network (TGN), establishing this organelle as a major hub for C1P production. asm.orgmdpi.commdpi.com Research has shown that C1P is a key regulator of Golgi morphology and is involved in controlling vesicular traffic originating from this compartment. asm.org

Once synthesized at the Golgi, C1P can be transported to other cellular destinations by the C1P transfer protein (CPTP). researchgate.net The presence of CerK has also been detected in the nucleus, suggesting a potential role for nuclear-synthesized C1P, although this remains to be fully explored. mdpi.com The precursor, ceramide, is primarily synthesized in the endoplasmic reticulum (ER) and must be transported to the Golgi for its conversion to C1P, a process mediated by the ceramide transfer protein (CERT). nih.govmdpi.com This spatial separation of synthesis and transport highlights a complex regulatory network governing C1P's access to different organelles and its subsequent functions therein.

OrganelleAssociated ProcessRole of C1P/MetabolismReferences
Endoplasmic Reticulum (ER)Ceramide SynthesisSite of synthesis for C1P's precursor, ceramide. mdpi.commdpi.com
Golgi Apparatus (TGN)C1P SynthesisPrimary site of C1P synthesis by CerK; C1P regulates Golgi structure and vesicular traffic. asm.orgmdpi.commdpi.com
Plasma MembraneSignaling/MetabolismSite of action for extracellular C1P via receptors; also contains CerK and C1P phosphatases. nih.govmdpi.commdpi.com
NucleusPotential C1P SynthesisCerK has been localized to the nucleus, suggesting a role for nuclear C1P signaling. mdpi.comresearchgate.net
MitochondriaApoptosis RegulationCeramide generated in mitochondria can trigger apoptosis; the role of C1P here is less clear but is generally anti-apoptotic. oup.comnih.gov
Table 2: C1P and Its Metabolic Machinery in Cellular Organelles.

Investigation of C1P's Interplay with Other Lipid Signaling Networks

C1P does not function in isolation. Its signaling pathways are deeply intertwined with other lipid networks, creating a complex web of cross-talk that determines cellular fate. A central concept is the "sphingolipid rheostat," which describes the balance between the levels of pro-apoptotic ceramide and pro-survival lipids like C1P and sphingosine-1-phosphate (S1P). nih.govmdpi.commdpi.com The enzymatic conversion of ceramide to C1P by CerK is a critical control point in tipping this balance toward cell survival and proliferation. mdpi.com

C1P signaling directly intersects with the eicosanoid pathway. By binding to and activating cPLA₂α, C1P initiates the release of arachidonic acid, the precursor for pro-inflammatory prostaglandins (B1171923) and other eicosanoids. nih.govnih.govfrontiersin.org There is also significant interplay with the S1P signaling axis. In some contexts, C1P and S1P act in concert to maximize the production of prostaglandins. nih.gov However, they can also have distinct or opposing roles. The degradation of C1P is carried out by lipid phosphate (B84403) phosphatases (LPPs), a family of enzymes that also dephosphorylate S1P and phosphatidic acid, representing another point of metabolic intersection. nih.govahajournals.org

Interacting Network/MoleculeNature of InterplayOutcome of InteractionReferences
CeramideMetabolic Antagonism (Rheostat)C1P is synthesized from ceramide; they have opposing effects on cell survival and apoptosis. nih.govmdpi.commdpi.com
Eicosanoid Pathway (Arachidonic Acid)Direct ActivationC1P activates cPLA₂α, leading to arachidonic acid release and prostaglandin (B15479496) synthesis. nih.govnih.govfrontiersin.org
Sphingosine-1-Phosphate (S1P)Cooperative or AntagonisticCan act in concert with S1P to regulate inflammation or have opposing effects on cell fate. Both are substrates for LPPs. nih.govahajournals.org
Phosphatidic Acid (PA)Metabolic OverlapC1P and PA are both substrates for lipid phosphate phosphatases (LPPs). nih.govahajournals.org
Phosphatidylinositol phosphates (PIPs)Functional InteractionThe transport protein CERT has a domain that binds PI(4)P at the Golgi, linking ceramide transport to phosphoinositide signaling. nih.govmdpi.com
Table 3: Interplay of C1P with Other Lipid Signaling Networks.

Development of Targeted Modulators of C1P Metabolism for Research Applications

To dissect the precise functions of C1P, the development of specific chemical tools to modulate its metabolism is essential. Research efforts are focused on creating targeted inhibitors and activators for the enzymes that control C1P levels. The primary enzyme for C1P synthesis, ceramide kinase (CerK), is a major target. nih.govmdpi.com Pharmacological inhibitors of CerK, such as NVP-231, are valuable research tools for studying the consequences of reduced C1P production. nih.gov

Furthermore, the development of synthetic C1P analogues provides another avenue for investigation. For example, phospho-ceramide analogue-1 (PCERA-1) was shown to be a C1P mimic that, interestingly, appears to act via a receptor distinct from the one used by natural C1P. nih.gov This finding opens the door to designing highly specific modulators that can target different facets of C1P signaling. Future work will focus on creating more potent and selective modulators for CerK and C1P phosphatases to allow for precise temporal and spatial control over C1P levels in research models. dovepress.com

ModulatorTargetTypeApplication/FindingReferences
NVP-231Ceramide Kinase (CerK)InhibitorUsed in research to block C1P synthesis and study its role in processes like the antioxidant response. nih.gov
Phospho-ceramide analogue-1 (PCERA-1)Putative GPCRAgonist/MimicA synthetic C1P mimic that activates a distinct receptor, useful for differentiating signaling pathways. nih.gov
Table 4: Examples of Targeted Modulators of C1P Metabolism and Signaling.

Application of Advanced Imaging Techniques for C1P Dynamics and Localization

A significant challenge in lipid signaling research is visualizing the dynamic behavior and precise subcellular localization of lipid messengers like C1P. nih.gov Traditional methods that measure bulk cellular levels often fail to capture the nuances of localized lipid pools that are critical for signaling. nih.gov Future progress will heavily rely on the application and development of advanced imaging technologies.

While specific probes for C4-C1P are not yet widely available, techniques developed for other lipids can be adapted. These include:

Genetically Encoded Biosensors: FRET-based sensors, which have been developed for lipids like diacylglycerol, could theoretically be engineered using C1P-binding domains to visualize real-time changes in C1P concentration within living cells. nih.gov

Fluorescent Lipid Analogues: The use of fluorescently tagged ceramides (B1148491) has helped track their path to the Golgi. nih.gov Similar approaches with short-chain C1P analogues could illuminate their trafficking pathways, although care must be taken as the fluorescent tag can alter the lipid's behavior.

Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI allow for the label-free visualization of lipid distribution in tissue sections, offering spatial information, though with limitations in resolving isomers and achieving absolute quantitation. acs.org

Super-Resolution Microscopy: Techniques such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can achieve nanoscale resolution, making them suitable for studying the interaction of C1P with its binding partners in specific membrane microdomains. researchgate.net

These advanced imaging modalities are crucial for moving beyond static measurements and understanding the spatiotemporal dynamics that govern C1P's function as a signaling molecule. researchgate.netczech-bioimaging.cz

Imaging TechniquePrinciplePotential Application for C1P ResearchReferences
Genetically Encoded Biosensors (e.g., FRET)Uses fluorescent proteins fused to a lipid-binding domain to report on lipid concentration.Real-time visualization of C1P dynamics in specific organelles of living cells. nih.gov
Mass Spectrometry Imaging (MSI)Label-free detection of molecules based on their mass-to-charge ratio across a surface.Mapping the spatial distribution of different C1P species in tissue sections. acs.orgmdpi.com
Super-Resolution Microscopy (PALM, STORM)Overcomes the diffraction limit of light to achieve nanoscale resolution.Visualizing C1P interactions with receptors or binding proteins in membrane nanodomains. researchgate.net
Two-Photon MicroscopyAllows for deep-tissue and volumetric imaging with reduced phototoxicity.Studying C1P dynamics in complex, living tissues or whole organisms. researchgate.net
Table 5: Advanced Imaging Techniques for Studying C1P Dynamics and Localization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.